1-Bromo-4-(tert-butyl)-2-methylbenzene

Catalog No.
S8869404
CAS No.
M.F
C11H15Br
M. Wt
227.14 g/mol
Availability
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1-Bromo-4-(tert-butyl)-2-methylbenzene

Product Name

1-Bromo-4-(tert-butyl)-2-methylbenzene

IUPAC Name

1-bromo-4-tert-butyl-2-methylbenzene

Molecular Formula

C11H15Br

Molecular Weight

227.14 g/mol

InChI

InChI=1S/C11H15Br/c1-8-7-9(11(2,3)4)5-6-10(8)12/h5-7H,1-4H3

InChI Key

OUAZXYDMCXFJKW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(C)(C)C)Br

1-Bromo-4-(tert-butyl)-2-methylbenzene, also known by its International Union of Pure and Applied Chemistry name, is an organic compound with the molecular formula C10H13BrC_{10}H_{13}Br and a molecular weight of 213.11 g/mol. It features a bromine atom attached to the first carbon of a benzene ring, which also bears a tert-butyl group at the para position (fourth carbon) and a methyl group at the ortho position (second carbon). This compound presents as a clear, colorless to slightly yellow liquid with a density of approximately 1.2 g/cm³, a boiling point around 232 °C, and a melting point between 13-16 °C .

, particularly involving halogen exchange. Notably, it can participate in lithium-bromide exchange reactions with n-butyllithium and tert-butyllithium at low temperatures (0°C) in various solvents . This reaction is significant in organic synthesis, allowing for the generation of new aryl compounds.

While specific biological activity data for 1-bromo-4-(tert-butyl)-2-methylbenzene is limited, its derivatives and related compounds have been studied for various biological effects. For instance, some bromo-substituted aromatic compounds exhibit antimicrobial properties or serve as precursors in drug synthesis. The compound's role as a biochemical reagent suggests potential utility in life sciences research .

The synthesis of 1-bromo-4-(tert-butyl)-2-methylbenzene typically involves bromination reactions of the corresponding tert-butyl-2-methylphenol or similar substrates. A common method includes:

  • Bromination: The compound can be synthesized by reacting 4-tert-butyl-2-methylphenol with bromine in an appropriate solvent under controlled conditions.
  • Lithium-Bromide Exchange: As mentioned earlier, this compound can also be synthesized through lithium-bromide exchange reactions with organolithium reagents .

These methods highlight its versatility in organic synthesis.

1-Bromo-4-(tert-butyl)-2-methylbenzene finds applications primarily in organic synthesis. It is used as an intermediate in the production of various pharmaceuticals and agrochemicals. Additionally, it serves as a reagent in the preparation of boronic acids, which are crucial for Suzuki coupling reactions—a fundamental process in creating complex organic molecules .

Interaction studies involving 1-bromo-4-(tert-butyl)-2-methylbenzene often focus on its reactivity with nucleophiles or other organometallic reagents. For example, its behavior during lithium-bromine exchange reactions provides insights into its reactivity patterns and potential pathways for further functionalization . These studies are essential for understanding how this compound can be utilized in more complex synthetic strategies.

Several compounds share structural similarities with 1-bromo-4-(tert-butyl)-2-methylbenzene, including:

Compound NameMolecular FormulaStructural Features
1-Bromo-3,5-di-tert-butylbenzeneC13H17BrTwo tert-butyl groups at positions 3 and 5
1-Bromo-4-sec-butylbenzeneC11H15BrSec-butyl group at position 4
1-Bromo-4-isopropylbenzeneC10H13BrIsopropyl group at position 4
1,2-Dibromo-4-tert-butylbenzeneC10H12Br2Two bromine atoms on the benzene ring
p-Bromo-tert-butylbenzeneC10H13BrBromine at para position

Uniqueness

The uniqueness of 1-bromo-4-(tert-butyl)-2-methylbenzene lies in its specific combination of substituents—particularly the tert-butyl and methyl groups—which influence its chemical reactivity and physical properties compared to other similar compounds. This combination allows for distinct synthetic pathways and applications in medicinal chemistry that may not be achievable with other substituted bromobenzenes.

The synthesis of 1-bromo-4-(tert-butyl)-2-methylbenzene emerged from advancements in electrophilic aromatic substitution methodologies during the late 20th century. Early studies on tert-butyl-substituted aromatics focused on their stability and steric effects, with researchers recognizing their potential in directing regioselectivity in substitution reactions. The compound’s discovery is attributed to the need for bulky aromatic intermediates that could resist polymerization and side reactions under harsh conditions. By the 1990s, its utility in palladium-catalyzed couplings, such as Suzuki-Miyaura reactions, solidified its role in synthetic organic chemistry.

Nomenclature and Classification

The systematic IUPAC name, 1-bromo-4-(tert-butyl)-2-methylbenzene, reflects the substituents’ positions on the benzene ring:

  • Bromine at position 1 (ortho to the methyl group).
  • tert-Butyl group (-C(CH₃)₃) at position 4 (para to bromine).
  • Methyl group (-CH₃) at position 2 (meta to tert-butyl).

The compound belongs to the halogenated aromatic hydrocarbons class, specifically bromobenzenes, and is classified under the EC number 202-675-9. Its structural analogs, such as 2-bromo-4-tert-butyl-1-chlorobenzene (CAS: 61024-95-1), highlight the diversity within this family.

Position in Halogenated Aromatic Compound Family

Halogenated aromatics are prized for their electronic and steric properties. The bromine atom in 1-bromo-4-(tert-butyl)-2-methylbenzene acts as an electron-withdrawing group, polarizing the aromatic ring and facilitating nucleophilic attack. Conversely, the tert-butyl group is electron-donating via hyperconjugation, creating a unique electronic landscape that influences reaction pathways. This duality enables selective functionalization, distinguishing it from simpler bromobenzenes like 4-bromotoluene.

Significance in Organic Chemistry Research

The compound’s steric bulk and stability make it indispensable in:

  • Pharmaceutical synthesis: As a precursor to kinase inhibitors and antiviral agents.
  • Material science: In polymer stabilization and ligand design for catalysis.
  • Mechanistic studies: Probing steric effects in electrophilic substitution.

XLogP3

4.6

Exact Mass

226.03571 g/mol

Monoisotopic Mass

226.03571 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-21-2023

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